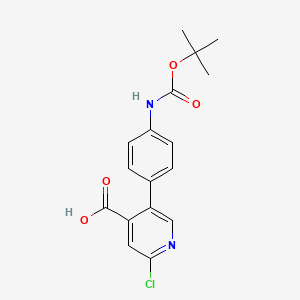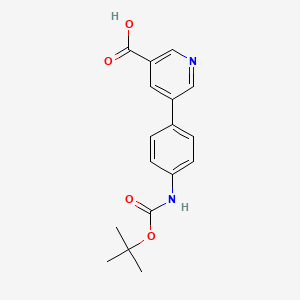
5-(4-BOC-Aminophenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BOC-Aminophenyl)nicotinic acid (5-BAPA) is a potent nicotinic acid derivative that has been used in a variety of scientific research applications. 5-BAPA has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
科学的研究の応用
5-(4-BOC-Aminophenyl)nicotinic acid, 95% is a versatile compound that has been used in a variety of scientific research applications. It has been used as a ligand in affinity chromatography, as a substrate in enzyme kinetics, and as a tool to study the structure and function of nicotinic acid receptors. It has also been used to study the effects of nicotinic acid on cells and tissues, and to study the pharmacology of nicotinic acid.
作用機序
5-(4-BOC-Aminophenyl)nicotinic acid, 95% binds to nicotinic acid receptors, which are found in the brain and other tissues. These receptors are involved in the regulation of a variety of physiological processes, including pain perception, sleep-wake cycles, and mood. By binding to these receptors, 5-(4-BOC-Aminophenyl)nicotinic acid, 95% modulates the activity of these processes.
Biochemical and Physiological Effects
5-(4-BOC-Aminophenyl)nicotinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to modulate the activity of the nicotinic acid receptor, which in turn affects the activity of the neurotransmitter acetylcholine. This can lead to an increase in neuronal activity, which can lead to an increase in alertness, focus, and memory. 5-(4-BOC-Aminophenyl)nicotinic acid, 95% has also been shown to reduce inflammation, which can lead to a decrease in pain.
実験室実験の利点と制限
The use of 5-(4-BOC-Aminophenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a potent compound, meaning that it can be used in small amounts to achieve a desired effect. It is also easy to synthesize, meaning that it is readily available for use in experiments. The main limitation of 5-(4-BOC-Aminophenyl)nicotinic acid, 95% is that it is not approved for use in humans, so it can only be used in laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of 5-(4-BOC-Aminophenyl)nicotinic acid, 95%. It could be used to study the effects of nicotinic acid on a variety of physiological processes, such as memory and learning. It could also be used to study the effects of nicotinic acid on various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, it could be used to develop new drugs that target nicotinic acid receptors. Finally, it could be used to study the effects of nicotinic acid on the immune system, which could lead to the development of new therapies for autoimmune diseases.
合成法
5-(4-BOC-Aminophenyl)nicotinic acid, 95% can be synthesized via a two-step reaction. In the first step, 4-BOC-aminophenol is reacted with ethyl chloroformate to form 4-BOC-aminoethylchloride. In the second step, this compound is reacted with nicotinic acid to produce 5-(4-BOC-Aminophenyl)nicotinic acid, 95%. The synthesis can be done in a single-pot synthesis, which involves mixing the reactants in one pot and allowing them to react. The reaction is typically carried out at room temperature and is complete within a few hours.
特性
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-11(5-7-14)12-8-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOWCXLLSNYYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




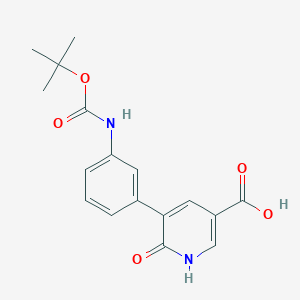

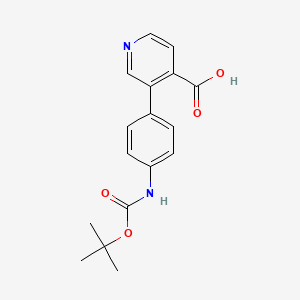
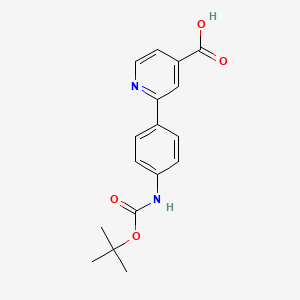

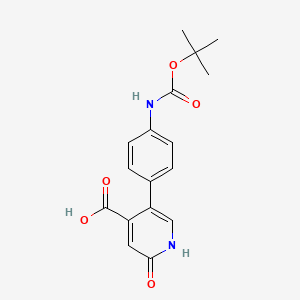

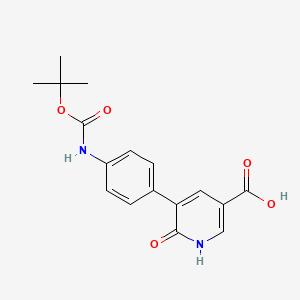
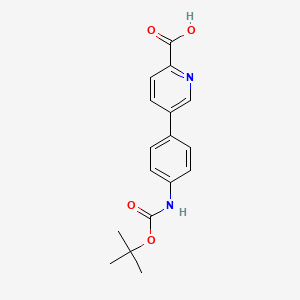
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
